molecular formula C5H9N3OS B151910 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide CAS No. 134642-87-8

5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide

Cat. No. B151910
M. Wt: 159.21 g/mol
InChI Key: WBCONQJOLQYVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide (AMPC) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. AMPC is a bioactive molecule that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development and other applications.

Mechanism Of Action

The mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit bacterial growth by disrupting the synthesis of bacterial cell walls. Additionally, 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide may inhibit the activity of enzymes involved in bacterial metabolism, leading to bacterial death.

Biochemical And Physiological Effects

5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacterial and fungal strains. However, one limitation of using 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide. One area of interest is the development of new synthetic methods for producing 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide and related compounds. Another area of interest is the investigation of the mechanism of action of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, which may lead to the development of more effective antimicrobial agents. Additionally, further research is needed to explore the potential therapeutic applications of 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide, including its use in the treatment of oxidative stress-related and inflammatory diseases.

Synthesis Methods

5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 4,5-dichloro-1,2-dithiol-3-one with 2-aminoacetamide, followed by reduction with sodium borohydride. Another synthesis method involves the reaction of 2-aminoacetamide with 4,5-dichlorothiophene-2-carboxylic acid, followed by reduction with sodium borohydride.

Scientific Research Applications

5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide has also been shown to have antifungal activity against Candida albicans.

properties

CAS RN

134642-87-8

Product Name

5-Amino-4-mercapto-3,4-dihydro-2H-pyrrole-2-carboxamide

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

5-amino-4-sulfanyl-3,4-dihydro-2H-pyrrole-2-carboxamide

InChI

InChI=1S/C5H9N3OS/c6-4-3(10)1-2(8-4)5(7)9/h2-3,10H,1H2,(H2,6,8)(H2,7,9)

InChI Key

WBCONQJOLQYVPN-UHFFFAOYSA-N

SMILES

C1C(C(=NC1C(=O)N)N)S

Canonical SMILES

C1C(C(=NC1C(=O)N)N)S

synonyms

2H-Pyrrole-2-carboxamide,5-amino-3,4-dihydro-4-mercapto-(9CI)

Origin of Product

United States

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